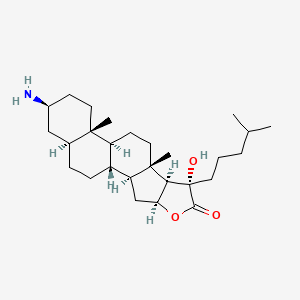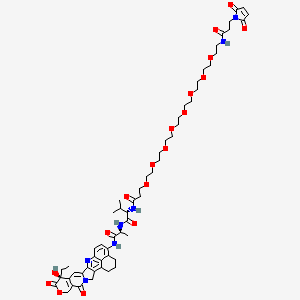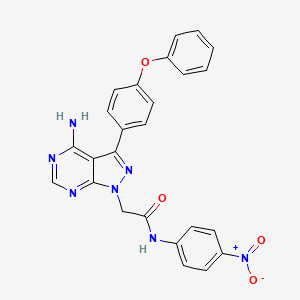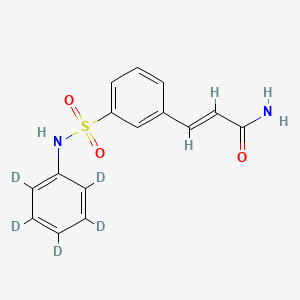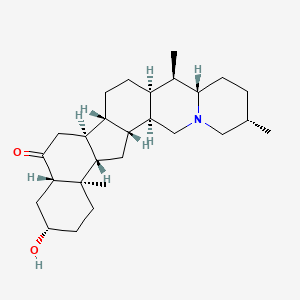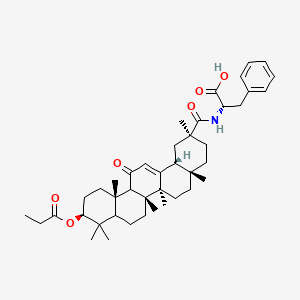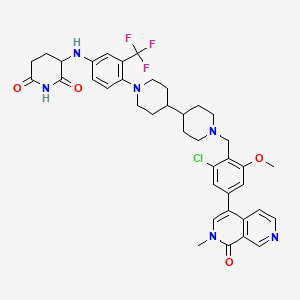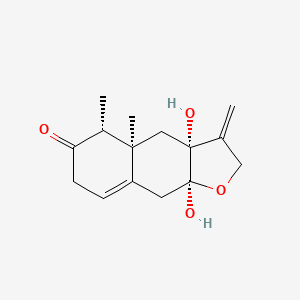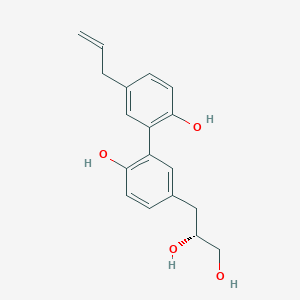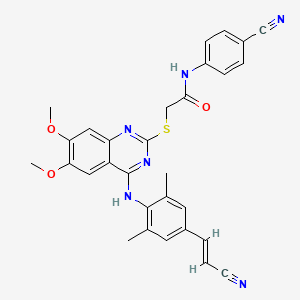
HIV-1 inhibitor-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-22 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-22 typically involves multiple steps, starting with commercially available precursors. One common route begins with the preparation of a key intermediate through a series of reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example, starting with methyl isonipecotate, a four-step process can be employed to prepare the intermediate .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of an alcohol group in this compound can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between the inhibitor and HIV-1 enzymes.
Wirkmechanismus
HIV-1 inhibitor-22 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The compound binds to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of the virus, thereby reducing its ability to multiply and spread . Additionally, this compound may interact with other viral proteins, such as reverse transcriptase and protease, further hindering the virus’s replication capabilities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Elvitegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high potency and favorable resistance profile.
Raltegravir: One of the first integrase inhibitors approved for clinical use.
Uniqueness
HIV-1 inhibitor-22 stands out due to its novel chemical structure, which allows for unique interactions with the HIV-1 integrase enzyme. This distinct structure provides a higher selectivity and potency compared to other integrase inhibitors. Additionally, this compound has shown efficacy against strains of HIV-1 that are resistant to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs .
Eigenschaften
Molekularformel |
C30H26N6O3S |
|---|---|
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
2-[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]sulfanyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C30H26N6O3S/c1-18-12-21(6-5-11-31)13-19(2)28(18)35-29-23-14-25(38-3)26(39-4)15-24(23)34-30(36-29)40-17-27(37)33-22-9-7-20(16-32)8-10-22/h5-10,12-15H,17H2,1-4H3,(H,33,37)(H,34,35,36)/b6-5+ |
InChI-Schlüssel |
GIFXBYKFZXYXAH-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)SCC(=O)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


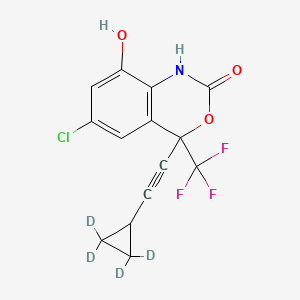
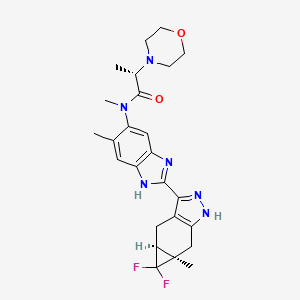
![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
